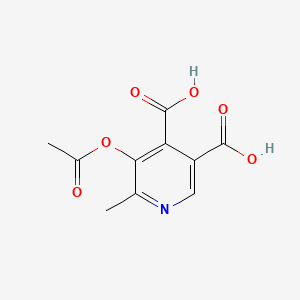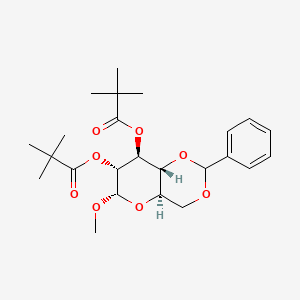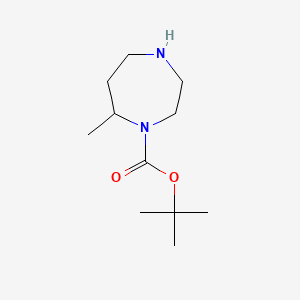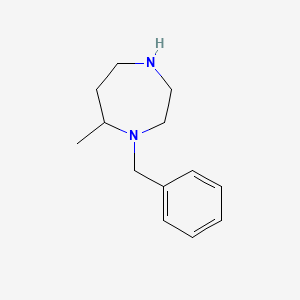
5alpha-Androst-15-ene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androst-15-ene-3,17-dione is a naturally occurring steroid and an endogenous metabolite of androgens such as testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is a member of the androstane steroid family and plays a role in various biological processes.
Mechanism of Action
Target of Action
5alpha-Androst-15-ene-3,17-dione, also known as 5α-androstanedione, is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It primarily targets androgen receptors, exerting some androgenic activity .
Mode of Action
This compound interacts with its targets, the androgen receptors, by binding to them. This binding can lead to a series of changes in the cell, including the activation or repression of specific genes. In female genital skin, the conversion of androstenedione into DHT through 5α-androstanedione is more important than the direct conversion of testosterone into DHT .
Biochemical Pathways
This compound is formed from androstenedione by 5α-reductase and from DHT by 17β-hydroxysteroid dehydrogenase . These enzymes are part of the steroid hormone biosynthesis pathway. The conversion of androstenedione into DHT through 5α-androstanedione is a key step in the production of androgens .
Result of Action
The binding of this compound to androgen receptors can lead to a range of molecular and cellular effects. It has some androgenic activity, which means it can stimulate the development and maintenance of male characteristics by binding to androgen receptors .
Biochemical Analysis
Biochemical Properties
5alpha-Androst-15-ene-3,17-dione plays a significant role in biochemical reactions. It is mainly synthesized by chemical methods in industry . The compound interacts with enzymes such as 5alpha-reductase from Treponema denticola, which can convert the 3-oxo-4-ene structure into 5alpha-reductase products .
Cellular Effects
It is known that it is a prohormone of testosterone , implying that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion into other biochemical compounds. For instance, 5alpha-reductase from Treponema denticola can convert the 3-oxo-4-ene structure of this compound into 5alpha-reductase products . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of steroid drugs . It interacts with enzymes such as 5alpha-reductase and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
5alpha-Androst-15-ene-3,17-dione can be synthesized through chemical methods. One common approach involves the reduction of androstenedione using 5alpha-reductase . This enzyme catalyzes the conversion of the 3-oxo-4-ene structure into the 5alpha-reduced product. The reaction typically requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor .
Industrial Production Methods
In industrial settings, this compound is often produced from phytosterols through biotechnological methods. Engineered strains of Mycobacterium neoaurum co-expressing 5alpha-reductase and glucose-6-phosphate dehydrogenase have been developed to efficiently convert phytosterols into this compound . This method offers a cost-effective and sustainable approach to large-scale production.
Chemical Reactions Analysis
Types of Reactions
5alpha-Androst-15-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5alpha-androstane-3,17-dione.
Reduction: Reduction reactions can convert it back to its precursor forms, such as androstenedione.
Substitution: The compound can participate in substitution reactions, particularly at the 3- and 17-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts.
Major Products Formed
Oxidation: 5alpha-androstane-3,17-dione.
Reduction: Androstenedione.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5alpha-Androst-15-ene-3,17-dione has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5alpha-Androstanedione: Another 5alpha-reduced steroid with similar androgenic activity.
Androstenedione: A precursor to both testosterone and estrone, differing by the position of a carbon-carbon double bond.
Dihydrotestosterone (DHT): A more potent androgen formed from 5alpha-Androst-15-ene-3,17-dione.
Uniqueness
This compound is unique due to its specific role as an intermediate in the biosynthesis of potent androgens like DHT . Its ability to be efficiently produced from phytosterols using biotechnological methods also sets it apart from other similar compounds .
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h5-6,12,14-16H,3-4,7-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMIMUFFHDLVHF-WZNAKSSCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3C=CC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
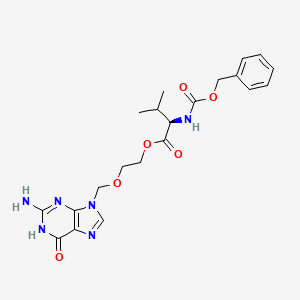
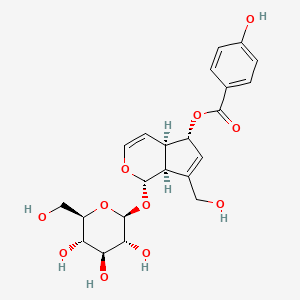
![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)
![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)
![methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B569435.png)
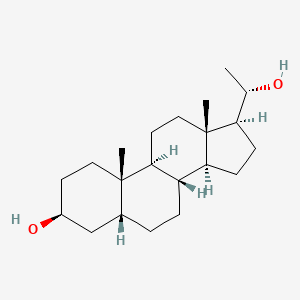

![Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime, [2S-(1Z,2alpha,5ba)]- (9CI)](/img/new.no-structure.jpg)


